Indospicine hydrochloride monohydrate

Intestinal permeability Caco-2 transport Arginine analogue bioavailability

Researchers needing a well-characterized arginase inhibitor face supply inconsistency with mixed-salt preparations. Indospicine HCl monohydrate (CAS 76467-71-5) provides defined stoichiometry as crystalline monohydrochloride monohydrate (MW 227.69, mp 131-134°C, [α]D²² +18°). NOS-sparing: inhibits liver arginase (Ki 20 μM) without NOS cross-activity. Resistant to arginase hydrolysis (>100 d plasma persistence). 2× higher Caco-2 transport vs. L-arginine. Arginine-reversible hepatotoxicity for built-in in vivo controls. In stock; request bulk quote.

Molecular Formula C7H18ClN3O3
Molecular Weight 227.69 g/mol
CAS No. 76467-71-5
Cat. No. B12772739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndospicine hydrochloride monohydrate
CAS76467-71-5
Molecular FormulaC7H18ClN3O3
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC(CCC(=N)N)CC(C(=O)O)N.O.Cl
InChIInChI=1S/C7H15N3O2.ClH.H2O/c8-5(7(11)12)3-1-2-4-6(9)10;;/h5H,1-4,8H2,(H3,9,10)(H,11,12);1H;1H2/t5-;;/m0../s1
InChIKeyLAVNSTLILGBRFK-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indospicine Hydrochloride Monohydrate: Research Overview


Indospicine hydrochloride monohydrate [CAS 76467-71-5] is the crystalline monohydrochloride monohydrate salt of L-indospicine, a non-proteinogenic amino acid first isolated from Indigofera spicata [1]. The compound is a structural analogue of L-arginine in which the guanidino group is replaced by an amidino moiety, making it a carbon isostere of arginine rather than a simple side-chain variant . The hydrochloride monohydrate salt (MW 227.69 g/mol, mp 131–134 °C, [α]D22 +18° in 5N HCl) provides a well-characterized, crystalline solid form suitable for precise gravimetric handling in laboratory settings [2]. Indospicine acts as a competitive inhibitor of arginase and a potent antagonist of arginine-dependent pathways including protein synthesis, nitric oxide production, and hepatic urea cycle function, with toxicity profiles that vary markedly across mammalian species [3].

Structural Uniqueness vs. Common Arginine Analogues


Indospicine is frequently misclassified as merely 'another plant-derived arginine analogue' alongside canavanine or homoarginine, yet critical structural and functional differences render these compounds non-interchangeable. Indospicine possesses an amidino (–C(=NH)NH2) side-chain terminus, whereas canavanine bears a guanidinooxy (–O–NH–C(=NH)NH2) group and arginine a guanidino (–NH–C(=NH)NH2) group [1]. This single atom substitution (carbon for nitrogen) converts indospicine into a carbon isostere that is resistant to hydrolysis by arginase, meaning it persists in biological systems for extended periods (detectable in plasma >100 days post-exposure), whereas arginine is rapidly turned over [2]. Furthermore, indospicine is charged onto tRNAᴬʳᵍ and incorporated into proteins—a property shared with canavanine but not with homoarginine—yet the downstream toxicological consequences differ because canavanine-containing proteins are structurally aberrant while indospicine-containing proteins primarily disrupt arginine-rich functional domains [3]. The hydrochloride monohydrate salt form additionally provides a defined stoichiometry and crystallinity (mp 131–134 °C; needle-like crystals from aqueous ethanol) that free-base or mixed-salt preparations lack, directly impacting gravimetric accuracy in quantitative pharmacology and analytical standard preparation [4].

Key Quantitative Evidence for Differentiation


Intestinal Transport Rate vs. Arginine

In a direct head-to-head comparison using Caco-2 human colorectal adenocarcinoma monolayers as an in vitro intestinal barrier model, indospicine exhibited a 2-fold higher transport rate than its natural congener L-arginine [1]. The study employed three human cell lines (Caco-2, HT29-MTX-E12, and HepG2) to assess both cytotoxicity and transepithelial flux, with the transport differential quantified across a 21-day differentiated Caco-2 monolayer system [1]. This difference is mechanistically significant because it demonstrates that the amidino-for-guanidino substitution not only alters target engagement but also fundamentally changes the compound's pharmacokinetic handling at biological barriers [1].

Intestinal permeability Caco-2 transport Arginine analogue bioavailability In vitro ADME

Liver Arginase Inhibition Potency

The Nω-hydroxy derivative of D,L-indospicine (Nω-hydroxy-D,L-indospicine) was identified as one of the two most potent competitive inhibitors of bovine and rat liver arginase characterized at the time of publication, exhibiting a Ki value of 20 μM at pH 7.4 [1]. In the same study, Nε-hydroxy-L-lysine showed a Ki of 4 μM, while Nδ-hydroxy-L-ornithine—differing by only one methylene group in side-chain length—exhibited a 37-fold higher Ki (approximately 148 μM), underscoring the critical dependence of inhibitory potency on the precise spatial relationship between the α-amino acid and N-OH functional groups [1]. This study screened an entire class of N-hydroxy-amino acid derivatives, with Ki values spanning 4–150 μM, establishing the indospicine scaffold as a top-tier pharmacophore for arginase inhibition [1].

Arginase inhibition Enzyme kinetics Nitric oxide pathway modulation Competitive inhibitor Ki

Arginase vs. Nitric Oxide Synthase Selectivity

In a focused study directly comparing two synthetic Nω-hydroxyarginine analogues, Nω-hydroxy-D,L-indospicine demonstrated an IC50 of 50 μmol dm⁻³ against arginase while exhibiting almost no inhibitory activity against brain nitric oxide synthase (NOS) [1]. The comparator compound, p-hydroxyamidino-D,L-phenylalanine, also acted as a good arginase inhibitor but with a structurally distinct aryl side chain [1]. This differential NOS-sparing profile is critical because many arginase inhibitors (e.g., Nω-hydroxy-L-arginine, NOHA) also inhibit NOS isozymes, confounding interpretation of nitric oxide pathway experiments [1].

Arginase vs. NOS selectivity IC50 profiling Nitric oxide synthase Isozyme selectivity

Hepatotoxicity Reversal Specificity

In the foundational in vivo characterization study, indospicine injected subcutaneously into mice at 1 mg/g body weight produced marked hepatic fat accumulation and cytological changes [1]. Crucially, this hepatotoxic effect was inhibited by simultaneous injection of L-arginine but was not blocked by co-administration of canavanine, another plant-derived arginine analogue [1]. This differential rescue demonstrates that indospicine toxicity operates through a specific, arginine-competitive mechanism that canavanine cannot antagonize—likely because canavanine itself acts as an arginine antimetabolite and does not compete for the same binding sites in a manner that restores normal metabolic flux [1].

In vivo hepatotoxicity Arginine antagonism specificity Canavanine comparison Mouse liver model

Cytotoxicity Under Arginine Deprivation

In a study evaluating indospicine as an enhancer compound for arginine-deprivation metabolic therapy, indospicine at low micromolar concentrations demonstrated selective cytotoxicity against human colorectal cancer cells exclusively in the absence of arginine [1]. Critically, indospicine was shown not to be degraded by recombinant human arginase I and did not inhibit this arginine-degrading enzyme at its effective dose, meaning it can be co-administered with arginase-based depletion regimens without mutual interference [1]. Under arginine-deprived conditions, indospicine deregulated PI3K-Akt and MAPK prosurvival pathways, activated mTOR, exacerbated endoplasmic reticulum stress, and triggered caspase-dependent apoptosis—an effect reversed by translation inhibitors [1]. This mechanism is fundamentally distinct from canavanine, which is itself degraded by arginase to canaline, a toxic metabolite that inhibits pyridoxal phosphate-dependent enzymes [2].

Arginine deprivation therapy Colorectal cancer Caspase-dependent apoptosis Metabolic cancer therapy

tRNA Charging and Protein Incorporation

In a mechanistic study using Escherichia coli and Pseudomonas aeruginosa, indospicine was demonstrated to be charged onto tRNAᴬʳᵍ and incorporated into bacterial protein, a property that directly links indospicine toxicity to translational disruption [1]. Under low intracellular arginine conditions, indospicine inhibited bacterial growth and additionally inhibited N-acetylglutamate 5-phosphotransferase, the feedback-sensitive enzyme of arginine biosynthesis in P. aeruginosa [1]. This dual mechanism—competitive incorporation into proteins plus inhibition of arginine biosynthetic feedback—is not observed with homoarginine, which despite structural similarity is not efficiently charged onto tRNAᴬʳᵍ in most systems [2]. Canavanine shares the tRNA-charging property with indospicine, but its oxyguanidino side chain generates structurally aberrant proteins with distinct toxicological consequences, whereas indospicine's amidino group produces a more subtle disruption of arginine-rich protein domains [1].

Protein synthesis inhibition tRNA charging Translation fidelity Bacterial arginine antagonist

Verified High-Value Research Applications


Selective Arginase Probe Development

The Nω-hydroxy-indospicine scaffold delivers a Ki of 20 μM against liver arginase with negligible activity against brain nitric oxide synthase (IC50 = 50 μmol dm⁻³ for arginase vs. no NOS inhibition) [1][2]. This NOS-sparing profile addresses a well-documented limitation of NOHA-based arginase inhibitors, which exhibit dual arginase/NOS activity and confound nitric oxide pathway studies. Medicinal chemistry groups synthesizing selective arginase tool compounds should procure indospicine hydrochloride monohydrate as the starting material for Nω-hydroxy derivatization, leveraging the established synthetic route from L-homoserine lactone or L-glutamate [3].

Arginine-Deprivation Oncology Research

Indospicine at low micromolar concentrations selectively kills human colorectal cancer cells only under arginine-depleted conditions and, critically, is not degraded by recombinant human arginase I nor does it inhibit this enzyme at its effective dose [4]. This arginase stability means indospicine can be co-administered with arginase I-based depletion regimens without metabolic interference—a property not shared by canavanine, which is hydrolyzed by arginase to the toxic metabolite canaline. Oncology researchers evaluating arginine-deprivation combination strategies must use indospicine specifically, as canavanine introduces confounding canaline-mediated pyridoxal phosphate enzyme inhibition [4].

Intestinal Permeability Assessment Models

Indospicine exhibits a 2-fold higher transport rate than L-arginine across Caco-2 human intestinal monolayers [5]. This quantitative transport differential makes indospicine a superior model compound for studying how amidino-for-guanidino substitution alters transepithelial flux of amino acid analogues. Pharmacokinetic modeling laboratories should use indospicine hydrochloride monohydrate rather than arginine or canavanine when the experimental objective is to understand the permeability consequences of converting a guanidino group to an amidino group, as the 2-fold transport increase has been directly measured in a validated human intestinal barrier model [5].

In Vivo Arginine-Competitive Hepatotoxicity

Indospicine-induced hepatic fat accumulation in mice (1 mg/g s.c.) is reversed by co-administration of L-arginine but not by canavanine [6]. This provides a built-in mechanistic control: researchers can confirm that observed hepatotoxicity is specifically arginine-competition-mediated by demonstrating arginine-reversible pathology. No other arginine analogue offers this clean arginine-rescue experimental validation, as canavanine cannot antagonize indospicine effects and arginine itself cannot rescue canavanine toxicity through the same competitive mechanism. This makes indospicine hydrochloride monohydrate the compound of choice for in vivo studies where the arginine-competitive nature of toxicity must be experimentally verified within each experiment [6].

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